Lysofungin
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Overview
Description
Lysofungin is a secondary metabolite compound known for its antifungal properties It is derived from unique organisms such as lichen and fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lysofungin involves chemicoenzymic synthesis. This method combines chemical and enzymatic steps to achieve the desired compound. The process typically includes the extraction of lichen dried powder using solvents like acetone, followed by isolation through column chromatography and thin-layer chromatography. The final product is obtained and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using fungi such as Aspergillus species. The fermentation broth is then subjected to extraction and purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Lysofungin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Lysofungin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its role in inhibiting fungal growth and its potential as an antifungal agent.
Medicine: Explored for its therapeutic potential in treating fungal infections.
Industry: Utilized in the development of antifungal coatings and materials
Mechanism of Action
Lysofungin exerts its antifungal effects by targeting the cell wall of fungi. It inhibits the synthesis of essential components like β-(1,3)-D-glucan, which is crucial for maintaining the integrity of the fungal cell wall. This disruption leads to cell lysis and ultimately the death of the fungal cell .
Comparison with Similar Compounds
Similar Compounds
Caspofungin: Another antifungal compound that inhibits β-(1,3)-D-glucan synthesis.
Micafungin: Similar to caspofungin, it targets the fungal cell wall.
Anidulafungin: Also inhibits β-(1,3)-D-glucan synthesis and is used to treat fungal infections.
Uniqueness of this compound
This compound is unique due to its origin from lichen and fungi, which provides it with distinct structural and functional properties. Its chemicoenzymic synthesis method also sets it apart from other antifungal compounds .
Properties
IUPAC Name |
[(2S)-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49O12P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)37-18-20(28)19-38-40(35,36)39-27-25(33)23(31)22(30)24(32)26(27)34/h6-7,9-10,20,22-28,30-34H,2-5,8,11-19H2,1H3,(H,35,36)/b7-6-,10-9-/t20-,22?,23-,24+,25+,26+,27?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHCQBPGXQFTRA-ZOEHVZSMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49O12P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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